Betamethasone phosphate is a prodrug that is rapidly hydrolyzed, providing rapidly accessible [betamethasone] to agonize glucocorticoid receptors. Betamethasone provides greater anti-inflammatory activity than [prednisolone] with less sodium and water retention. Betamethasone sodium phosphate was granted FDA approval on 3 March 1965.
Betamethasone phosphate
CAS No.: 360-63-4
Cat. No.: VC21349476
Molecular Formula: C22H30FO8P
Molecular Weight: 472.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 360-63-4 |
---|---|
Molecular Formula | C22H30FO8P |
Molecular Weight | 472.4 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
Standard InChI Key | VQODGRNSFPNSQE-DVTGEIKXSA-N |
Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Chemical Properties and Structure
Betamethasone phosphate is classified as a small molecule drug with a structure based on a steroid skeleton . The compound features a phosphate ester group at the C-21 position of the betamethasone structure, which significantly enhances its water solubility compared to the parent compound. This increased solubility facilitates its administration through various routes, including intravenous, intramuscular, and topical applications.
The phosphate group serves as a prodrug moiety, which is cleaved by phosphatases in the body to release the active betamethasone molecule . This chemical modification provides betamethasone phosphate with advantageous pharmacokinetic properties while maintaining the potent pharmacodynamic effects of betamethasone.
History and Development
The development of betamethasone phosphate represents a significant milestone in corticosteroid therapy. The compound was first approved in Japan in October 1964, marking its entry into clinical practice . This was followed by FDA approval in the United States on March 3, 1965 .
Mechanism of Action
Betamethasone phosphate exerts its therapeutic effects through multiple molecular and cellular mechanisms. After administration, it is rapidly de-esterified to betamethasone, which then acts as an agonist of the glucocorticoid receptor . This interaction initiates a cascade of events that ultimately lead to potent anti-inflammatory and immunomodulatory effects.
The short-term effects of betamethasone administration include:
-
Decreased vasodilation and permeability of capillaries
At the molecular level, betamethasone binding to the glucocorticoid receptor mediates changes in gene expression that produce multiple downstream effects over hours to days. Specifically, it:
-
Inhibits neutrophil apoptosis and demargination
-
Inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives
-
Inhibits NF-Kappa B and other inflammatory transcription factors
These molecular mechanisms collectively result in powerful anti-inflammatory and immunosuppressive effects, making betamethasone phosphate an effective treatment for various inflammatory conditions.
Pharmacokinetics and Metabolism
Absorption and Distribution
After administration, betamethasone phosphate is rapidly absorbed and distributed throughout the body. In the bloodstream, corticosteroids including betamethasone are generally bound to corticosteroid binding globulin and serum albumin in plasma .
Metabolism
Betamethasone phosphate is rapidly de-esterified to betamethasone through the action of phosphatases in the body . The subsequent metabolism of betamethasone yields 6 metabolites. The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .
Elimination
Betamethasone and its metabolites are eliminated predominantly in the urine .
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Betamethasone Phosphate
Therapeutic Applications
Betamethasone phosphate has been approved for use in various therapeutic areas, reflecting its broad spectrum of activity against inflammatory and immune-mediated conditions. The primary therapeutic applications include:
Table 2: Therapeutic Applications of Betamethasone Phosphate
Additionally, betamethasone phosphate is used in comprehensive treatment of some infections, though it is typically administered alongside antimicrobial therapy rather than as a standalone treatment .
Dosage and Administration
Betamethasone phosphate can be administered through multiple routes depending on the clinical indication and desired therapeutic effect. Administration routes include:
The specific dosage and route of administration depend on the condition being treated, the severity of the condition, and patient-specific factors. Dosages must be individualized based on the disease and the patient's response. For many conditions, the anti-inflammatory efficacy of betamethasone phosphate allows for effective treatment at relatively low doses compared to other corticosteroids .
Manufacturing Process
Recent advancements in pharmaceutical chemistry have led to improved manufacturing processes for betamethasone phosphate with higher yields and purity. A novel process developed for the preparation of betamethasone sodium phosphate involves:
-
Starting from commercially available betamethasone
-
Mesylation of the hydroxyl group at C21 position
-
Key phosphorylation reaction of the mesylate derivative with potassium di-tert-butyl phosphate
-
Hydrolysis of the di-tert-butyl ester intermediate under mild acidic conditions
Comparative Efficacy
Betamethasone phosphate demonstrates exceptional potency compared to other corticosteroids, which contributes to its preferred status in many clinical scenarios. Its anti-inflammatory effects are stronger than those of dexamethasone, triamcinolone, and hydrocortisone .
Table 3: Comparative Potency of Corticosteroids
Corticosteroid | Equivalent Anti-inflammatory Dose | Relative Potency |
---|---|---|
Betamethasone sodium phosphate | 0.3 mg | 83.3 |
Dexamethasone | 0.75 mg | 33.3 |
Prednisone | 5 mg | 5 |
Cortisone | 25 mg | 1 |
Specifically, the anti-inflammatory effects of 0.3 mg of betamethasone sodium phosphate are comparable to those of 0.75 mg of dexamethasone, 5 mg of prednisone, or 25 mg of cortisone . Additionally, betamethasone provides greater anti-inflammatory activity than prednisolone with less sodium and water retention . Its sodium retention effects are more than a hundred times those of cortisone .
These comparative advantages make betamethasone phosphate a valuable option in many clinical scenarios where potent anti-inflammatory effects are required with minimal side effects related to sodium retention.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume